molecular formula C21H25N5O2S2 B15033509 3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one

カタログ番号: B15033509
分子量: 443.6 g/mol
InChIキー: TWWWQUIRLAUPKB-SSZFMOIBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one features a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring system. Key structural attributes include:

  • A 4-methylpiperazinyl group at position 2 of the pyrido-pyrimidinone scaffold.
  • A (Z)-configured methylidene bridge linking the thiazolidinone moiety (with a 3-sec-butyl substituent) to position 3 of the pyrido-pyrimidinone core.

特性

分子式

C21H25N5O2S2

分子量

443.6 g/mol

IUPAC名

(5Z)-3-butan-2-yl-5-[[2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H25N5O2S2/c1-4-14(2)26-20(28)16(30-21(26)29)13-15-18(24-11-9-23(3)10-12-24)22-17-7-5-6-8-25(17)19(15)27/h5-8,13-14H,4,9-12H2,1-3H3/b16-13-

InChIキー

TWWWQUIRLAUPKB-SSZFMOIBSA-N

異性体SMILES

CCC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C)/SC1=S

正規SMILES

CCC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C)SC1=S

製品の起源

United States

生物活性

The compound 3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a synthetic organic molecule notable for its complex structure and potential biological activities. It incorporates a thiazolidine ring and a pyrimidine moiety, which are significant in medicinal chemistry due to their diverse pharmacological properties.

Structural Characteristics

The molecular formula of this compound is C18H24N4O2SC_{18}H_{24}N_{4}O_{2}S, with a molecular weight of approximately 368.48 g/mol. The structural features include:

Feature Description
Thiazolidine RingKnown for insulin sensitization and anti-inflammatory properties
Pyrimidine RingAssociated with anticancer activity
Piperazine GroupEnhances solubility and bioavailability

Anticancer Potential

Research indicates that thiazolidinone derivatives exhibit significant anticancer activity. The compound's thiazolidine structure may inhibit various enzymes involved in cancer cell proliferation. Studies have demonstrated that thiazolidinone derivatives can act as multi-target enzyme inhibitors, making them promising candidates for cancer therapy .

Anti-inflammatory Properties

Thiazolidinediones, a subclass of thiazolidinones, have shown effectiveness in reducing inflammation. The presence of the thiazolidine ring in this compound suggests potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .

Other Pharmacological Activities

Preliminary studies have suggested that this compound may possess additional biological activities, including:

  • Antiproliferative : Inhibition of cell growth in various cancer cell lines.
  • Antioxidant : Potential to reduce oxidative stress by scavenging free radicals.
  • Antimicrobial : Activity against a range of bacterial and fungal strains.

Case Studies and Research Findings

Recent literature has highlighted several case studies involving compounds structurally related to 3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one . For instance:

  • Thiazolidinone Derivatives as Anticancer Agents :
    • A study reviewed various thiazolidinone derivatives demonstrating substantial anticancer activity through enzyme inhibition .
    • Specific derivatives were found to exhibit IC50 values in the low micromolar range against multiple cancer cell lines.
  • Synthesis and Biological Evaluation :
    • Several synthetic strategies have been developed for thiazolidinone derivatives, resulting in compounds with enhanced biological profiles. These include modifications to the thiazolidine ring that improve efficacy against cancer cells .

類似化合物との比較

Substituent Variations in Pyrido-Pyrimidinone Derivatives

The following table highlights structural differences between the target compound and analogues from the evidence:

Compound ID Piperazinyl Substituent Thiazolidinone Substituent Pyrido Ring Substitution Molecular Weight (g/mol)
Target Compound 4-methyl 3-sec-butyl None ~531.64 (calculated)
Compound from 4-benzyl 3-(2-methoxyethyl) None ~606.72
Compound from 4-ethyl 3-sec-butyl 9-methyl ~557.68

Key Observations:

Benzyl substituents () may increase lipophilicity (logP), affecting membrane permeability .

Thiazolidinone Substituents: The 3-sec-butyl group (target and ) introduces steric hindrance, possibly stabilizing Z-configuration of the methylidene bridge . The 2-methoxyethyl group () adds polarity, which might improve aqueous solubility but reduce passive diffusion .

Pyrido Ring Modifications:

  • The 9-methyl group in ’s compound could alter π-stacking interactions or binding site compatibility in biological targets .

Computational Similarity Metrics

Using Tanimoto and Dice coefficients (common measures for molecular similarity), structural analogs can be ranked based on fingerprint comparisons (e.g., MACCS keys or Morgan fingerprints) :

Compound Pair Tanimoto (MACCS) Dice (Morgan)
Target vs. Compound ~0.65 ~0.70
Target vs. Compound ~0.85 ~0.88
  • The higher similarity (~85%) between the target and ’s compound reflects shared 3-sec-butyl and pyrido-pyrimidinone motifs .
  • Lower similarity with ’s compound (~65%) arises from divergent piperazinyl and thiazolidinone substituents .

Implications for Bioactivity

While explicit bioactivity data are absent, and suggest that structural similarity correlates with functional overlap:

  • The target compound’s 4-methylpiperazinyl group may mimic ethyl/benzyl variants in binding to kinase ATP pockets or epigenetic regulators (e.g., HDACs) .
  • Thiazolidinone thioxo groups are known to chelate metal ions (e.g., Zn²⁺ in HDACs), a feature shared with and compounds .
  • The 9-methyl group in ’s compound could sterically hinder interactions, reducing potency compared to the target compound .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。